7-Iodo-5-methoxyimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1207840-38-7 |
|---|---|
Molecular Formula |
C8H7IN2O |
Molecular Weight |
274.061 |
IUPAC Name |
7-iodo-5-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-5-6(9)4-7-10-2-3-11(7)8/h2-5H,1H3 |
InChI Key |
OUKONAYQBOAAPI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=NC=CN12)I |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 7 Iodo 5 Methoxyimidazo 1,2 a Pyridine
Functionalization of the Imidazo[1,2-a]pyridine (B132010) Scaffold
The imidazo[1,2-a]pyridine ring system is amenable to various functionalization reactions, primarily through C-H activation or the direct introduction of substituents onto the pre-formed heterocycle. rsc.orgresearchgate.net
C-H Functionalization Strategies on the Imidazo[1,2-a]pyridine Core
Direct C-H functionalization is a powerful, atom-economical strategy for modifying the imidazo[1,2-a]pyridine core. researchgate.netnih.gov Research has shown that different positions on the ring can be selectively targeted depending on the reaction conditions and directing groups.
The C-3 position is the most common site for C-H functionalization due to its electron-rich nature. nih.gov A variety of transformations, including formylation, alkylation, and arylation, have been developed. For instance, visible light-induced C-3 formylation using rose bengal as a photocatalyst and tetramethylethylenediamine (TMEDA) as the formyl source has been reported. nih.gov Similarly, C-3 alkylation can be achieved via a three-component aza-Friedel–Crafts reaction catalyzed by Yttrium(III) triflate, Y(OTf)₃. nih.gov
While C-3 is the most reactive site, functionalization at other positions, including C-5, has also been achieved. Jin's group developed a visible light-induced method for C-5 alkylation using alkyl N-hydroxyphthalimides and eosin (B541160) Y as a photocatalyst. nih.gov Palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) has also been used to create fused pyrimidine (B1678525) rings by forming new carbon-carbon bonds on the imidazo[1,2-a]pyridine scaffold. nih.gov These methods demonstrate the potential to modify the core of a molecule like 7-Iodo-5-methoxyimidazo[1,2-a]pyridine, although the electronic effects of the existing iodo and methoxy (B1213986) groups would influence the regioselectivity of such reactions.
Direct Introduction of Substituents into Pre-Formed Imidazo[1,2-a]pyridines
Substituents can be introduced directly onto an already formed imidazo[1,2-a]pyridine ring. Halogenation is a common transformation. Specifically, direct iodination of the imidazo[1,2-a]pyridine scaffold is a well-established method, often occurring with high regioselectivity at the electron-rich C-3 position. nih.govresearchgate.net A metal-free, ultrasound-assisted method using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) as an oxidant has been shown to be effective for the C-3 iodination of various imidazo[1,2-a]pyridines. nih.gov Molecular iodine can also act as a catalyst in multicomponent reactions to synthesize complex imidazo[1,2-a]pyridine derivatives. nih.govnih.govrsc.orgresearchgate.net
Other synthetic strategies involve the condensation of substituted 2-aminopyridines with α-halocarbonyl compounds or other reagents. acs.orgbio-conferences.orgorganic-chemistry.orgnanobioletters.com For example, reacting a 2-aminopyridine (B139424) with an α-bromoacetophenone is a classic method for constructing the imidazo[1,2-a]pyridine core. researchgate.netacs.org The substituents on the final product are determined by the substitution pattern of the starting materials.
Transformations Involving the Iodine Substituent at C-7
The carbon-iodine bond at the C-7 position is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for its selective transformation in the presence of other, less reactive, C-halogen bonds. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Aminocarbonylation, Suzuki, Sonogashira)
The iodine atom at C-7 serves as an excellent handle for introducing a wide variety of functional groups using palladium catalysis.
Aminocarbonylation: This reaction introduces a carboxamide group and has been successfully applied to iodo-imidazo[1,2-a]pyridines. Studies on 6-iodo and 8-iodo isomers demonstrate that they can be efficiently converted to the corresponding amides or α-ketoamides using a recyclable palladium catalyst. mdpi.comresearchgate.net For example, the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) with various amines under carbon monoxide pressure yields the desired amide products. This transformation is expected to be similarly effective at the C-7 position of this compound.
| Substrate | Amine Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Iodoimidazo[1,2-a]pyridine | Morpholine | Imidazo[1,2-a]pyridin-6-yl(morpholino)methanone | 75% | mdpi.com |
| 6-Iodoimidazo[1,2-a]pyridine | 4-Nitrophenylamine | N-(4-Nitrophenyl)imidazo[1,2-a]pyridine-6-carboxamide | 78% | mdpi.com |
| 6-Iodoimidazo[1,2-a]pyridine | 4-Methoxyaniline | N-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide | 64% | mdpi.com |
| 6-Iodoimidazo[1,2-a]pyridine | Pyrrolidine | 1-(Imidazo[1,2-a]pyridin-6-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione | 84% | mdpi.com |
Click on the headers to sort the table. This table shows examples of aminocarbonylation reactions on a related isomer, demonstrating the utility of this reaction for functionalizing the pyridine (B92270) ring of the scaffold.
Suzuki and Sonogashira Reactions: The Suzuki-Miyaura coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) are highly effective for forming new carbon-carbon bonds at the C-7 position. Research on 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines has shown that the iodine atom undergoes substitution with complete regioselectivity over the chlorine atom. mdpi.comresearchgate.net For example, Suzuki coupling of 7-chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine with 4-fluorophenylboronic acid exclusively yields the 8-(4-fluorophenyl) derivative, leaving the C-7 chlorine untouched. mdpi.com Similarly, Sonogashira coupling on 8-chloro-7-iodoimidazo[1,2-a]pyridines selectively occurs at the C-7 position. mdpi.com These findings confirm the high reactivity and selectivity of the C-7 iodo position for these important cross-coupling reactions. researchgate.netmedjchem.com
| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| 8-Chloro-7-iodo-2-phenylimidazo[1,2-a]pyridine | 4-Fluorophenylboronic acid | Suzuki | PdCl₂(dppf), Na₂CO₃, THF/H₂O, 75 °C | 90% | mdpi.com |
| 8-Chloro-7-iodo-2-phenylimidazo[1,2-a]pyridine | Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, DMF, 90 °C, MW | 71% | mdpi.com |
| Ethyl 8-chloro-7-iodoimidazo[1,2-a]pyridine-2-carboxylate | Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, DMF, 90 °C, MW | 77% | mdpi.com |
This table illustrates the high regioselectivity of palladium-catalyzed cross-coupling reactions at the C-7 iodo position on closely related analogues.
Nucleophilic Displacement and Other Halogen-Based Transformations
While palladium-catalyzed reactions are predominant, other transformations involving the C-7 iodine are possible. Direct nucleophilic aromatic substitution (SNAr) on halo-imidazo[1,2-a]pyridines has been explored, but it is often challenging. For instance, an attempted nucleophilic substitution of the iodine in 7-iodo-8-cyanoimidazo[1,2-a]pyridine with N-methylpiperazine under high temperature (180 °C) in a microwave reactor resulted only in starting material and deiodinated byproducts, not the desired substitution product. mdpi.com Successful SNAr reactions on this scaffold typically require strong activation by electron-withdrawing groups and may still necessitate harsh conditions.
The Buchwald-Hartwig amination, another palladium-catalyzed process, provides a reliable alternative for forming C-N bonds by coupling aryl halides with amines. This reaction has been successfully applied to various positions on the imidazo[1,2-a]pyridine ring and represents a more effective method for introducing amine substituents than direct SNAr. mdpi.com
Reactions of the Methoxy Substituent at C-5
The methoxy group at the C-5 position is generally stable, but it can be chemically transformed, most commonly through ether cleavage (O-demethylation) to reveal a hydroxyl group. This transformation is valuable for generating derivatives with different properties or for providing a handle for further functionalization.
A standard and effective method for O-demethylation is treatment with strong Lewis acids like boron tribromide (BBr₃). chem-station.com This reagent readily cleaves aryl methyl ethers, even under mild conditions. Other reagents used for this purpose include 47% hydrobromic acid (HBr) at high temperatures or aluminum chloride (AlCl₃). chem-station.com The choice of reagent depends on the tolerance of other functional groups present in the molecule. The resulting hydroxyl group at C-5 can then be used in subsequent reactions, such as alkylation or esterification, to introduce new functionalities onto the imidazo[1,2-a]pyridine core.
Ether Cleavage and Alkylation/Acylation at the Oxygen Atom
Following successful cleavage to the corresponding 5-hydroxy-7-iodoimidazo[1,2-a]pyridine, the newly formed hydroxyl group can be readily derivatized through alkylation or acylation. Standard alkylation procedures, such as reaction with an alkyl halide in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., dimethylformamide), would be expected to yield a variety of 5-alkoxy derivatives. nih.gov Similarly, acylation could be achieved by treating the 5-hydroxy derivative with an acyl chloride or anhydride (B1165640) in the presence of a suitable base to afford the corresponding 5-acyloxy compounds.
Influence of Methoxy Group on Aromatic Ring Reactivity
The methoxy group at C-5 is a strong electron-donating group, which significantly influences the reactivity of the imidazo[1,2-a]pyridine ring system. Through its +M (mesomeric) effect, it increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution reactions. This activating effect is expected to be most pronounced at the positions ortho and para to the methoxy group. However, the complex interplay with the electron-withdrawing iodine atom at C-7 and the inherent reactivity of the imidazo[1,2-a]pyridine nucleus must be considered.
Reactivity at Other Ring Positions (C-2, C-3, C-6, C-8) Relevant to Substituted Derivatives
The imidazo[1,2-a]pyridine ring system has distinct reactive sites that can be targeted for the synthesis of substituted derivatives.
C-3 Position: The C-3 position is the most electron-rich carbon in the imidazo[1,2-a]pyridine nucleus and is highly susceptible to electrophilic attack. researchgate.net Friedel-Crafts acylation and alkylation reactions are common at this position. For instance, various imidazo[1,2-a]pyridines undergo efficient C3-alkylation with α,β-unsaturated ketones catalyzed by Lewis acids like B(C6F5)3. cardiff.ac.uk Similarly, Friedel-Crafts acylation using acetic anhydride and a Lewis acid catalyst like aluminum chloride can introduce an acetyl group at the C-3 position. nih.gov Iodination of imidazo[1,2-a]pyridines also preferentially occurs at the C-3 position under various conditions. nih.govacs.org Given this inherent reactivity, it is highly probable that this compound would undergo electrophilic substitution at the C-3 position.
C-2 Position: The C-2 position is typically substituted during the initial synthesis of the imidazo[1,2-a]pyridine ring, often by reacting a 2-aminopyridine with an α-haloketone. Further functionalization at this position is less common but can be achieved through specific strategies.
C-6 and C-8 Positions: The reactivity at the C-6 and C-8 positions of the pyridine ring is influenced by the substituents present. The electron-donating 5-methoxy group would activate the C-6 position towards electrophilic attack. Conversely, the reactivity at the C-8 position would be influenced by both the adjacent iodine at C-7 and the nitrogen atom of the imidazole (B134444) ring.
Mechanistic Investigations of Reaction Pathways for Derivatization
The mechanisms for the derivatization of imidazo[1,2-a]pyridines are generally well-understood and can be applied to this compound.
Electrophilic Substitution: For reactions at the C-3 position, the mechanism typically involves the attack of the electron-rich C-3 carbon on an electrophile, forming a resonance-stabilized cationic intermediate (a σ-complex). Subsequent deprotonation restores the aromaticity of the system. In the case of Friedel-Crafts acylation, the electrophile is an acylium ion generated from the reaction of an acyl halide or anhydride with a Lewis acid. nih.gov
Iodination: The mechanism of iodination at C-3 can proceed through the reaction with an electrophilic iodine species, such as that generated from molecular iodine and an oxidizing agent. nih.govacs.org
Multi-component Reactions: One-pot, multi-component reactions are efficient methods for synthesizing substituted imidazo[1,2-a]pyridines. nih.govrsc.org For example, a plausible mechanism for a three-component reaction involves the initial formation of an imine from an aldehyde and an aminopyridine, which is then activated by a catalyst (e.g., iodine acting as a Lewis acid) for subsequent reaction with another component. nih.gov
While specific mechanistic studies for the derivatization of this compound are not extensively documented, the established reactivity patterns and mechanistic pathways for the broader class of imidazo[1,2-a]pyridines provide a solid foundation for predicting its chemical behavior and designing synthetic routes to novel derivatives.
Computational and Theoretical Investigations of 7 Iodo 5 Methoxyimidazo 1,2 a Pyridine
Quantum Mechanical Studies (DFT, ab initio) of Molecular Structure and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and inherent reactivity of heterocyclic compounds. nih.gov For a molecule like 7-Iodo-5-methoxyimidazo[1,2-a]pyridine, DFT methods, such as the B3LYP functional with a basis set like 6-311G++(d,p), would be employed to optimize the molecular geometry and calculate various electronic parameters. nih.gov These studies provide fundamental insights into the molecule's stability and behavior.
The electronic landscape of a molecule is crucial for predicting its interaction with biological targets. A key component of this analysis is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov
For this compound, an MESP analysis would likely reveal:
Negative Potential: Concentrated around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group. These regions represent likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov
Positive Potential: Associated with the hydrogen atoms of the fused ring system.
σ-hole: A region of positive electrostatic potential on the iodine atom, opposite the C-I bond. This feature is characteristic of halogen-bonded systems and indicates a potential site for nucleophilic or donor-acceptor interactions. unica.it
Global chemical reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), would be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A larger HOMO-LUMO energy gap generally signifies higher molecular stability and lower chemical reactivity. nih.gov
Table 1: Theoretical Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electronic Chemical Potential | μ | Describes the tendency of electrons to escape from an equilibrium state. |
| Electrophilicity Index | ω | Quantifies the energy lowering due to maximal electron flow. |
This table outlines the standard descriptors used in DFT analysis to quantify the reactivity of molecules like this compound.
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor. For this compound, a key area for conformational analysis would be the rotation of the methoxy group relative to the plane of the imidazopyridine ring system. Computational studies on related V-shaped bis-imidazo[1,2-a]pyridine molecules have investigated the relative Gibbs free energies (ΔG) of different conformers to identify the most stable (lowest energy) spatial arrangement. nih.gov A similar analysis for the target compound would determine the preferred orientation of the methoxy substituent, which can influence both steric and electronic properties.
Computational methods can predict spectroscopic data, which can aid in the characterization of newly synthesized compounds.
NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values can be correlated with experimental data to confirm the molecular structure. chemicalbook.comchemicalbook.com
IR: Theoretical calculations can generate a vibrational spectrum, predicting the frequencies and intensities of infrared absorption bands. This is useful for assigning specific peaks in an experimental IR spectrum to the vibrational modes of the molecule (e.g., C-H stretching, C=N stretching). nih.gov
UV-Vis: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. nih.govtum.de For imidazo[1,2-a]pyridine (B132010) derivatives, absorption bands are typically due to π–π* transitions within the aromatic system. nih.gov The positions and intensities of these bands are influenced by the substituents on the ring. researchgate.netresearchgate.net
Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation
Molecular modeling is instrumental in understanding how the structure of a compound relates to its biological activity, a concept known as Structure-Activity Relationship (SAR). nih.govnih.gov This knowledge is vital for designing more potent and selective drug candidates.
The specific substituents at the 7- and 5-positions are predicted to significantly modulate the properties of the core imidazo[1,2-a]pyridine scaffold.
7-Iodo Group: The iodine atom is a large, polarizable halogen. It primarily exerts an electron-withdrawing inductive effect, but its most significant contribution may be its ability to form halogen bonds. This interaction, where the electropositive σ-hole on the iodine interacts with a nucleophile (like an oxygen or nitrogen atom in a protein's active site), can be a critical factor in binding affinity. unica.it
5-Methoxy Group: The methoxy group (-OCH₃) has a dual electronic effect. It is electron-withdrawing through induction but can be electron-donating through resonance by donating its lone pair of electrons to the aromatic system. Its orientation, as determined by conformational analysis, will affect its steric bulk and interaction with adjacent parts of a binding pocket.
A primary goal of computational chemistry in drug discovery is to correlate calculated molecular properties with observed biological activity. researchgate.netnih.gov For a series of related imidazo[1,2-a]pyridine compounds, one could develop a Quantitative Structure-Activity Relationship (QSAR) model.
In such a model, various computational descriptors (e.g., MESP values, HOMO/LUMO energies, dipole moment, surface area) for each compound would be statistically correlated with their experimentally determined biological activity (such as the half-maximal inhibitory concentration, IC₅₀). researchgate.net This allows researchers to predict the activity of new, unsynthesized derivatives and to understand which molecular features are most important for the desired biological effect. For this compound, descriptors related to the halogen bond donor potential of the iodine and the electronic influence of the methoxy group would likely be key parameters in any such correlation. rjsocmed.comnih.gov
Reaction Mechanism Elucidation and Transition State Analysis
The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound or a related multicomponent reaction. acs.org Iodine has been utilized as a catalyst in the synthesis of various imidazo[1,2-a]pyridine derivatives. nih.govnih.gov Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the precise step-by-step reaction mechanism.
A plausible reaction pathway for the formation of the imidazo[1,2-a]pyridine scaffold often begins with the nucleophilic attack of the pyridine nitrogen of a 2-aminopyridine derivative onto a carbonyl-containing reactant. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to form the fused bicyclic ring system. nih.gov
Transition State Analysis: To understand the kinetics and thermodynamics of the reaction leading to this compound, computational chemists would model the energy profile of the entire reaction pathway. This involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is critical for predicting reaction rates.
Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
A hypothetical energy profile for a key step in the synthesis could be represented in a data table, illustrating the kind of data generated from such a study.
Illustrative Reaction Coordinate Data
| Stationary Point | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants | Starting Materials | 0.0 | 0 |
| TS1 | First Transition State | +25.4 | 1 |
| Intermediate 1 | Cyclized Intermediate | -5.2 | 0 |
| TS2 | Second Transition State (Dehydration) | +15.8 | 1 |
| Products | Final Imidazo[1,2-a]pyridine Core | -20.1 | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a transition state analysis.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations would be invaluable for understanding how it interacts with a biological target, such as a protein or enzyme, in a dynamic physiological environment. nih.gov These simulations provide insights into the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules. nih.gov A typical MD simulation for a ligand-protein complex would be run for a duration of nanoseconds to microseconds to observe the stability and dynamics of their interaction. nih.gov
Before running lengthy MD simulations, the initial binding mode of this compound within the active site of a target protein is typically predicted using molecular docking. Once a stable complex is identified from MD simulations, a detailed binding site analysis is performed. This involves identifying the specific amino acid residues of the protein that form significant interactions with the ligand.
Interaction Energies: The strength of the interaction between the ligand and the protein can be quantified by calculating the binding free energy. Methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often employed to estimate these energies from the MD simulation trajectory. The total binding energy is decomposed into various components:
Van der Waals Energy: Arises from temporary fluctuations in electron density.
Electrostatic Energy: The interaction between the permanent charge distributions of the ligand and the protein.
Solvation Energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.
An illustrative breakdown of interaction energies for a hypothetical complex is shown below.
Illustrative Interaction Energy Components
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy (ΔEvdW) | -45.3 |
| Electrostatic Energy (ΔEelec) | -20.1 |
| Polar Solvation Energy (ΔGpolar) | +30.5 |
| Non-Polar Solvation Energy (ΔGnonpolar) | -4.8 |
| Total Binding Free Energy (ΔGbind) | -39.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target.
For this compound, a docking study would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of the ligand.
Defining the Binding Site: Identifying the active site or binding pocket of the protein.
Running the Docking Algorithm: The software samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Ranking: Each generated pose is assigned a score that estimates the binding affinity. The poses are then ranked, with the lowest energy score typically representing the most likely binding mode.
The results of a docking study are often visualized to show the specific interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the iodine atom, between the ligand and the amino acid residues of the protein's active site. researchgate.net While no specific docking studies for this compound are publicly documented, studies on similar imidazo[1,2-a]pyridine derivatives have shown their potential to bind to various enzymes, including kinases and oxidoreductases. researchgate.netresearchgate.net
Protein-DNA Docking: If this compound were hypothesized to interact with DNA, specialized protein-DNA docking algorithms would be used. These programs are designed to account for the unique electrostatic and geometric properties of nucleic acids.
Advanced Spectroscopic Characterization Methodologies for Imidazo 1,2 a Pyridine Derivatives in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR techniques)
High-Resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 7-Iodo-5-methoxyimidazo[1,2-a]pyridine, ¹H and ¹³C NMR would provide definitive information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum would display distinct signals for each of the aromatic protons and the methoxy (B1213986) group. The protons on the pyridine (B92270) ring (H-6 and H-8) and the imidazole (B134444) ring (H-2 and H-3) would appear as doublets or singlets in the aromatic region (typically δ 6.5-8.5 ppm). The methoxy protons would be a sharp singlet further upfield (around δ 3.8-4.0 ppm). The iodine at position 7 and the methoxy group at position 5 would induce specific shifts; the electron-donating methoxy group would shield adjacent protons, shifting them upfield, while the bulky, electron-withdrawing iodine atom would have a more complex deshielding effect on its neighbors.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework. Each of the eight carbons in the bicyclic system and the methoxy carbon would yield a unique signal. The positions of the carbons are influenced by the substituents. For instance, in related 7-methyl-2-phenylimidazo[1,2-a]pyridine (B182874) derivatives, the carbon atoms of the imidazo[1,2-a]pyridine (B132010) core resonate at specific chemical shifts that are modulated by the substitution pattern. tci-thaijo.org The carbon attached to the iodine (C-7) would be shifted significantly upfield due to the "heavy atom effect," while the carbon attached to the methoxy group (C-5) would be shifted downfield.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the positions of adjacent protons on the rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. This would unambiguously assign every ¹H and ¹³C signal and confirm the 7-iodo-5-methoxy substitution pattern.
Exemplary NMR Data for a Related Imidazo[1,2-a]pyridine Derivative: The following table contains ¹H and ¹³C NMR data for 2-(4-Fluorophenyl)-3-iodoimidazo[1,2-a]pyridine to illustrate typical chemical shifts for an iodo-substituted imidazo[1,2-a]pyridine.
| Data Type | Chemical Shift (δ ppm) | Assignment |
| ¹³C NMR | 163.50 (d, J = 165.9 Hz) | C-F (phenyl ring) |
| ¹³C NMR | 148.17, 147.26 | C (imidazo[1,2-a]pyridine) |
| ¹³C NMR | 130.44, 130.39 | C-H (phenyl ring) |
| ¹³C NMR | 126.63, 125.86 | C (imidazo[1,2-a]pyridine) |
| ¹³C NMR | 117.62 | C (imidazo[1,2-a]pyridine) |
| ¹³C NMR | 115.46 (d, J = 14.3 Hz) | C-H (phenyl ring) |
| ¹³C NMR | 113.39 | C (imidazo[1,2-a]pyridine) |
| ¹³C NMR | 59.43 | C-I |
| ¹H NMR | 8.23 (d, J = 6.8 Hz, 1 H) | H (imidazo[1,2-a]pyridine) |
| ¹H NMR | 8.09–8.06 (m, 2 H) | H (phenyl ring) |
| ¹H NMR | 7.64 (d, J = 9.2 Hz, 1 H) | H (imidazo[1,2-a]pyridine) |
| ¹H NMR | 7.29 (t, J = 7.8 Hz, 1 H) | H (imidazo[1,2-a]pyridine) |
| ¹H NMR | 7.21 (t, J = 8.6 Hz, 2 H) | H (phenyl ring) |
| ¹H NMR | 6.95 (t, J = 6.8 Hz, 1 H) | H (imidazo[1,2-a]pyridine) |
| Data sourced from a study on ultrasound-assisted iodination of imidazo[1,2-α]pyridines. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₈H₇IN₂O), HRMS would verify its molecular formula by matching the experimental mass to the calculated exact mass. Techniques like Electrospray Ionization (ESI) are commonly used for the characterization of imidazo[1,2-a]pyridine derivatives. nih.gov The detection of the molecular ion peak [M+H]⁺ with an accuracy within a few parts per million (ppm) of the theoretical value provides unequivocal evidence of the compound's identity and purity.
| Parameter | Value |
| Molecular Formula | C₈H₇IN₂O |
| Calculated Exact Mass | 273.9603 |
| Expected [M+H]⁺ | 274.9681 |
| The molecular weight of a related isomer, 8-Iodo-7-methoxyimidazo[1,2-a]pyridine, is reported as 274.06 g/mol . sigmaaldrich.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint based on its functional groups. For this compound, the IR spectrum would confirm the presence of key structural motifs.
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the fused aromatic rings are expected in the 1450-1600 cm⁻¹ region. nih.gov
C-O stretching: The aryl-alkyl ether linkage of the methoxy group would produce a strong, characteristic absorption band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
C-N stretching: The C-N bonds within the imidazole ring would contribute to peaks around 1370 cm⁻¹ and 1200 cm⁻¹. nih.gov
C-I stretching: The carbon-iodine bond vibration would be found in the far-infrared region, typically below 600 cm⁻¹.
Density Functional Theory (DFT) calculations are often used alongside experimental FT-IR to assign vibrational modes accurately for the imidazo[1,2-a]pyridine scaffold. researchgate.net
Characteristic IR Absorption Bands for Imidazo[1,2-a]pyridine Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Unsaturated C-H (pyridine) stretching | ~3100 |
| C=C and C=N (aromatic ring) stretching | ~1600 & 1450 |
| C-N (imidazole) stretching | ~1370 & 1200 |
| C-H (pyridine) bending | ~750 |
| Data sourced from spectroscopic analysis of various imidazo[1,2-a]pyridine analogues. nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties
UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic properties of conjugated systems like imidazo[1,2-a]pyridine. The core scaffold is known to be fluorescent. tci-thaijo.org
UV-Vis Spectroscopy: The absorption spectrum of this compound is expected to show multiple bands in the UV region, corresponding to π-π* electronic transitions within the aromatic system. Typically, imidazo[1,2-a]pyridines exhibit two main absorption bands, one at shorter wavelengths (around 250-270 nm) and another at longer wavelengths (300-330 nm). nih.gov The positions and intensities of these bands are sensitive to substituents. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing iodo group (-I) would modulate the energy of the frontier molecular orbitals (HOMO and LUMO), likely causing shifts in the absorption maxima compared to the unsubstituted parent compound.
Fluorescence Spectroscopy: Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent, with emission properties that can be tuned by substitution. nih.govrsc.org Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to emit light at a longer wavelength (a Stokes shift). The nature of the emitting excited state can range from a pure π-π* character to an intramolecular charge transfer (ICT) state, influenced by the electronic properties of the substituents. nih.gov The combination of an electron-donating and an electron-withdrawing group could enhance ICT character, potentially leading to interesting photophysical properties.
X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov For this compound, an X-ray crystal structure would confirm the planarity of the fused ring system and the specific positions of the iodo and methoxy substituents.
Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding, π-π stacking, and halogen bonding. While the target molecule lacks traditional hydrogen bond donors, weak C-H···N or C-H···O interactions might be present. The iodine atom could participate in halogen bonding (C-I···N or C-I···O), a significant non-covalent interaction that can influence crystal architecture. Analysis of crystal structures of related imidazo[1,2-a]pyridines has shown that the packing is often influenced by such subtle interactions, which are critical for designing materials with specific solid-state properties. researchgate.net
Mechanistic and Target Oriented Biological Research on Imidazo 1,2 a Pyridine Derivatives
General Overview of Pharmacological Activities of Imidazo[1,2-a]pyridines in Research
The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. nih.govnih.govnih.gov This bicyclic structure, containing a bridgehead nitrogen atom, serves as a versatile framework for the development of novel therapeutic agents. nih.govnih.gov Extensive research has revealed its potential in various therapeutic areas, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral applications. nih.govingentaconnect.com
The broad-spectrum biological activity of imidazo[1,2-a]pyridine derivatives has led to the development of several commercially available drugs, such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic). nih.govnih.govacs.org The therapeutic versatility of this scaffold has spurred continuous interest in the synthesis and evaluation of new analogues. nih.govnih.gov
Key Pharmacological Activities of Imidazo[1,2-a]pyridines:
| Pharmacological Activity | Description |
| Anticancer | Derivatives have shown potent activity against various cancer cell lines by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), VEGFR, and PI3K. nih.govbenthamdirect.comtandfonline.com |
| Antimicrobial | Imidazo[1,2-a]pyridines have demonstrated significant antibacterial and antifungal properties. bio-conferences.orgjst.go.jp Some derivatives are particularly effective against multidrug-resistant strains of Mycobacterium tuberculosis. rsc.org |
| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory effects by modulating key signaling pathways like NF-κB and STAT3. nih.gov |
| Antiviral | The scaffold has been explored for its potential in developing antiviral agents. ingentaconnect.com |
| Enzyme Inhibition | Imidazo[1,2-a]pyridines are known to inhibit a variety of enzymes, including kinases, ATP synthase, and cholinesterases. nih.govtandfonline.comrsc.org |
The ongoing research into imidazo[1,2-a]pyridine derivatives continues to uncover new therapeutic potentials and refine the understanding of their structure-activity relationships, paving the way for the design of more potent and selective drug candidates. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Insights from Substituted Imidazo[1,2-a]pyridines
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of imidazo[1,2-a]pyridine derivatives influences their biological activity. These studies guide the design of new compounds with improved potency and selectivity.
Halogen substituents, such as chlorine, bromine, and iodine, play a significant role in modulating the biological activity of imidazo[1,2-a]pyridine derivatives. The introduction of halogens can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. For instance, a study on a series of imine derivatives of imidazo[1,2-a]pyridine revealed that compounds bearing a 2-(4-bromophenyl) and a 6-chloro substituent exhibited promising in vitro antimicrobial activity against various bacteria and fungi. researchgate.net
The methoxy (B1213986) group (–OCH3) is another important substituent that can significantly influence the biological activity and chemical reactivity of the imidazo[1,2-a]pyridine scaffold. The presence of a methoxy group can alter the electron density of the aromatic system, which in turn can affect its binding affinity to biological targets.
The position of substituents on the imidazo[1,2-a]pyridine ring system is a critical determinant of biological activity. SAR studies have consistently shown that modifications at different positions of the scaffold lead to vastly different pharmacological profiles.
For example, in the development of antitubercular agents, it was observed that for imidazo[1,2-a]pyridine ethers, the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and a directly attached phenyl ring were essential for maintaining biological activity. rsc.org Furthermore, functionalized side-chains at the 3-position, such as a thioether group, have been reported to confer high activity against human cytomegalovirus and varicella-zoster virus. ingentaconnect.com
Identification and Characterization of Molecular Targets and Pathways
A key aspect of modern drug discovery is the identification and characterization of the molecular targets and pathways through which a compound exerts its therapeutic effect. For imidazo[1,2-a]pyridine derivatives, research has identified several key molecular targets and signaling pathways.
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit a range of enzymes critical for the survival and proliferation of pathogens and cancer cells.
Kinases: A significant number of imidazo[1,2-a]pyridine-based compounds have been developed as kinase inhibitors. tandfonline.com For instance, they have been shown to be potent dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer. acs.org Other kinase targets include CDKs, VEGFR, and EGFR. nih.govbenthamdirect.com
ATP Synthase: Imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. rsc.org This inhibition is a key mechanism behind their antitubercular activity.
DprE1: While not explicitly detailed for 7-Iodo-5-methoxyimidazo[1,2-a]pyridine, the broader class of imidazo[1,2-a]pyridines has been investigated for inhibition of various enzymes, and DprE1 is a known target for other antitubercular agents.
Receptor Modulation Studies (e.g., Histamine (B1213489) Receptors, Serotonin (B10506) Receptors)
The imidazo[1,2-a]pyridine scaffold is a versatile structure in medicinal chemistry, known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs). eco-vector.comnih.gov While direct studies on this compound's activity at histamine or serotonin receptors are not detailed in available literature, the functional roles of these receptors provide context for potential therapeutic applications of related compounds.
Histamine Receptors: These receptors are integral to various physiological processes. mdpi.com There are four subtypes (H1-H4):
H1 Receptors: Primarily involved in allergic responses. mdpi.com
H2 Receptors: Mediate gastric acid secretion in the stomach. mdpi.com
H3 Receptors: Act as autoreceptors in the central nervous system, modulating the release of histamine and other neurotransmitters. mdpi.com
H4 Receptors: Expressed on immune cells and are involved in immunomodulation. mdpi.com
Modulation of these receptors by small molecules can have significant therapeutic effects. For instance, histamine signaling through H1 receptors has been shown to increase respiratory activity. nih.gov
Serotonin Receptors: The serotonin (5-HT) system is crucial for regulating mood, sleep, and behavior. nih.gov Its effects are mediated by at least seven classes of receptors (5-HT1 to 5-HT7). nih.gov The 5-HT2A receptor, in particular, is abundant in the cerebral cortex and is implicated in various neuropsychiatric conditions like depression and schizophrenia. nih.gov Agonists for the 5-HT2A receptor bind to its high-affinity functional state, which is important for intracellular signal transmission. nih.gov The potential for imidazo[1,2-a]pyridine derivatives to interact with these receptors makes them an area of interest for neurological drug discovery.
Interaction with Nucleic Acids (DNA/RNA)
Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their ability to interact with nucleic acids, a mechanism often associated with anticancer activity. Studies on related imidazo[1,5-a]pyridine-based Ruthenium(III) complexes have shown that these molecules can bind to Herring Sperm (HS) DNA. researchgate.net The observed hypochromism and bathochromic shift in absorption spectra upon titration with DNA suggest a strong stacking interaction between the compound's chromophore and DNA base pairs, indicative of an intercalative binding mode. researchgate.net
Furthermore, in vivo cytotoxicity studies against S. pombe cells demonstrated that these metal complexes exhibit greater activity than the ligands alone. researchgate.net Analysis via agarose (B213101) gel electrophoresis of DNA extracted from treated cells showed smearing, which suggests that the complexes are capable of cleaving DNA at the cellular level. researchgate.net This capacity for DNA damage is a key mechanism for the toxic effect of these compounds against target cells. researchgate.net
Pre-clinical Development of Imidazo[1,2-a]pyridine-Based Lead Compounds
The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in drug discovery, forming the basis for numerous therapeutic agents. eco-vector.comnih.govresearchgate.net Its derivatives have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. eco-vector.comnih.gov
In Vitro Biological Screening and Potency Assessment
A critical step in preclinical development is the evaluation of a compound's potency through in vitro screening. Various imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic and antiproliferative effects against a panel of human cancer cell lines. For example, specific compounds have shown inhibitory activity against melanoma, cervical, and breast cancer cells, with half-maximal inhibitory concentrations (IC50) in the micromolar range. nih.govwaocp.org
The anti-parasitic potential of this scaffold has also been established. In vitro studies have shown that imidazo[1,2-a]pyridine can inhibit the growth of various piroplasms, including Babesia bovis, B. bigemina, B. caballi, and Theileria equi, in a dose-dependent manner. nih.gov The efficacy against certain parasites was found to be greater than that of the standard drug, diminazene (B1218545) aceturate. nih.gov
| Compound Class | Target | Assay | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines (Compounds 5, 6, 7) | A375, WM115 (Melanoma), HeLa (Cervical) Cancer Cells | MTT Cell Viability | 9.7 µM to 44.6 µM | nih.gov |
| Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7) | HCC1937 (Breast) Cancer Cells | MTT Cell Viability | 45 µM to 79.6 µM | waocp.org |
| Imidazo[1,2-a]pyridine | Babesia caballi | SYBR Green I | 0.47 ± 0.07 µM | nih.gov |
| Imidazo[1,2-a]pyridine | Babesia bigemina | SYBR Green I | 1.37 ± 0.15 µM | nih.gov |
| EP6 (Imidazo[1,2-a]pyridine derivative) | Purified 5-Lipoxygenase (5-LO) | Cell-free enzyme activity | 0.05 µM | nih.gov |
Mechanistic Studies of Biological Action
Understanding the mechanism of action is crucial for the rational development of lead compounds. Research into imidazo[1,2-a]pyridine derivatives has uncovered several key biological pathways they modulate.
Inhibition of Kinase Signaling: Several studies have shown that these compounds can inhibit critical survival kinase pathways in cancer cells. One key mechanism is the downregulation of the AKT/mTOR pathway. nih.gov This inhibition leads to an increase in the levels of cell cycle inhibitors like p53 and p21, and pro-apoptotic proteins such as BAX and active caspase-9. nih.govwaocp.org
Induction of Apoptosis and Cell Cycle Arrest: As a consequence of kinase inhibition, these compounds effectively induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cell proliferation. nih.govwaocp.org The induction of apoptosis has been confirmed to be at least partially mediated by p53. nih.gov
Enzyme Inhibition: Beyond kinase pathways, imidazo[1,2-a]pyridines have been identified as inhibitors of other crucial enzymes.
Phosphodiesterases (PDEs): PDEs are enzymes that regulate the levels of second messengers like cAMP and cGMP. nih.gov Inhibition of PDE3, for example, increases intracellular cAMP, which can enhance cardiac contractility. cvpharmacology.com PDE4 inhibition is explored for its anti-inflammatory effects. nih.gov
5-Lipoxygenase (5-LO): This enzyme is a key player in the synthesis of leukotrienes, which are inflammatory mediators. nih.gov The imidazo[1,2-a]pyridine derivative EP6 was identified as a potent, direct inhibitor of 5-LO, suggesting a role for this scaffold in treating inflammatory diseases. nih.gov
Insights from Scaffold Hopping and Lead Optimization Strategies
The development of imidazo[1,2-a]pyridine-based compounds has benefited significantly from modern drug discovery strategies like virtual screening and lead optimization. An innovative, pre-competitive virtual screening collaboration was successfully used to explore and expand upon an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. researchgate.netscispace.com
This process involved:
In Silico Screening: The initial hit structure was used as a "seed" for similarity searches across multiple large, proprietary pharmaceutical company databases. scispace.com
Hit Expansion: This virtual screening approach rapidly identified a diverse set of analogues and structurally different compounds that fit the same basic pharmacophore. researchgate.netscispace.com
Structure-Activity Relationship (SAR) Development: The screening of these new compounds allowed for a thorough investigation of the pharmacophore, providing crucial SAR data. This information guided subsequent hit optimization efforts. researchgate.net
Improved Potency and Selectivity: The lead optimization process successfully yielded compounds with improved antiparasitic activity and a better selectivity index compared to the initial hit. researchgate.net
This collaborative virtual screening model demonstrates an effective strategy for validating and optimizing hit compounds from the imidazo[1,2-a]pyridine class, paving the way for the development of new and improved therapeutic agents. researchgate.net
Future Research Directions and Interdisciplinary Prospects for 7 Iodo 5 Methoxyimidazo 1,2 a Pyridine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,2-a]pyridines is a well-explored area, yet the demand for more efficient, cost-effective, and environmentally friendly methods continues to drive innovation. Future research for synthesizing derivatives like 7-Iodo-5-methoxyimidazo[1,2-a]pyridine will likely focus on green chemistry principles.
Key areas of development include:
One-Pot, Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction, combine multiple starting materials in a single step to generate complex molecules, enhancing efficiency and reducing waste. acs.orgresearchgate.net
Sustainable Catalysis: There is a move away from expensive or toxic metal catalysts towards more benign alternatives. Molecular iodine has emerged as a powerful, inexpensive, and eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyridines through various oxidative C-N bond-forming processes. rsc.orgacs.orgrsc.org Copper-catalyzed reactions, often performed in aqueous media, also represent a sustainable approach. acs.orgorganic-chemistry.org
Green Reaction Conditions: The use of ultrasound or microwave irradiation can accelerate reactions, leading to higher yields and shorter reaction times while reducing energy consumption. acs.orgbio-conferences.org Furthermore, conducting syntheses in green solvents like water is a major goal. organic-chemistry.org The development of protocols that are catalyst- and solvent-free represents the ultimate in sustainable synthesis. bio-conferences.org The iodine atom on the this compound core serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions like Suzuki-Miyaura coupling, allowing for the rapid generation of diverse chemical libraries. researchgate.net
| Methodology | Catalyst/Conditions | Key Advantages | References |
| Multicomponent Coupling | Copper(II)-ascorbate | Environmentally sustainable, occurs in aqueous media. | acs.org |
| Three-Component Condensation | Molecular Iodine (I₂) | Metal-free, efficient, high atom economy. | rsc.orgrsc.org |
| Ultrasound-Assisted Synthesis | Molecular Iodine (I₂), Water | Environmentally benign, rapid reaction times, high yields. | acs.orgbohrium.com |
| Microwave-Assisted Synthesis | Neutral Alumina / None | Rapid, efficient, uniform heating, higher purity. | bio-conferences.org |
| Aerobic Oxidative Coupling | Copper Iodide (CuI) | Broad functional group compatibility, uses air as an oxidant. | organic-chemistry.org |
Advanced Computational Approaches for Structure-Based Design
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the imidazo[1,2-a]pyridine (B132010) scaffold, these methods are crucial for designing new derivatives with enhanced potency and selectivity.
Future computational efforts will likely involve:
Density Functional Theory (DFT): DFT studies are used to analyze the electronic properties of molecules, including the distribution of electron density (Molecular Electrostatic Potential - MEP) and the energies of frontier molecular orbitals (HOMO-LUMO). scirp.orgscirp.orgresearchgate.net This information helps predict the molecule's reactivity, stability, and potential sites for interaction with biological targets. scirp.orgscirp.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For imidazo[1,2-a]pyridine derivatives, docking studies have been used to model interactions with the ATP-binding pockets of various kinases, guiding the design of more potent inhibitors. researchgate.netnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models create a statistical correlation between the chemical structures of a series of compounds and their biological activities. openpharmaceuticalsciencesjournal.com These models can predict the activity of novel, yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis. openpharmaceuticalsciencesjournal.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to ascertain the stability of the binding interactions predicted by molecular docking. nih.govresearchgate.net
Exploration of New Biological Targets and Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold is known to interact with a wide array of biological targets, making it a foundation for developing therapies for various diseases. nih.govnih.gov Future research will aim to both optimize activity against known targets and discover novel ones.
Promising therapeutic areas and targets include:
Oncology: Derivatives have shown potent activity by inhibiting key signaling pathways. Targets include the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, and various protein kinases such as Nek2, DYRK1A, and CLK1. researchgate.netnih.govnih.govnih.gov Some compounds also function by disrupting tubulin polymerization, a validated anticancer mechanism. researchgate.net
Infectious Diseases: Imidazo[1,2-a]pyridine amides and ethers are highly potent against Mycobacterium tuberculosis, including multidrug-resistant strains. rsc.orgbio-conferences.org Their mechanism of action involves inhibiting essential cellular processes like ATP synthesis by targeting ATP synthase or the cytochrome bcc complex subunit QcrB. rsc.orgnih.gov
Neurological Disorders: The scaffold is present in marketed drugs like Zolpidem (for insomnia) and Alpidem (anxiolytic), indicating its ability to modulate CNS targets such as GABAa receptors. rsc.orgbohrium.com
Other Therapeutic Areas: The scaffold has been investigated for activity against various other targets, including platelet-derived growth factor receptor (PDGFR) and cholesterol 24-hydroxylase (CH24H), opening avenues for cardiovascular and neurodegenerative disease treatments, respectively. nih.govbioworld.com
| Biological Target | Therapeutic Area | Mechanism/Role | References |
| PI3K/mTOR | Cancer | Inhibition of cell growth, proliferation, and survival pathway. | nih.govnih.gov |
| Nek2 Kinase | Cancer | Inhibition leads to cell cycle arrest and apoptosis. | nih.gov |
| DYRK1A/CLK1 Kinases | Cancer, Neurological Disorders | Regulation of cellular processes and gene expression. | researchgate.net |
| ATP Synthase / QcrB | Tuberculosis | Inhibition of cellular energy production in M. tuberculosis. | rsc.orgnih.gov |
| PDGFR | Cancer | Inhibition of receptor tyrosine kinase involved in cell growth. | nih.gov |
| GABAA Receptors | Insomnia, Anxiety | Allosteric modulation of receptor function in the CNS. | bohrium.com |
Applications in Materials Science and Other Non-Biological Fields (e.g., OLEDs, imaging probes)
The rigid, planar, and aromatic nature of the imidazo[1,2-a]pyridine ring system imparts valuable photophysical properties, making it an attractive candidate for applications beyond medicine. bio-conferences.orgnih.gov
Future prospects in this area include:
Fluorescent Probes and Sensors: The scaffold's intrinsic fluorescence has been harnessed to create chemosensors. nih.gov By functionalizing the core, researchers have developed probes that exhibit high sensitivity and selectivity for detecting metal ions like Hg²⁺ and Fe³⁺ through "turn-on" or "turn-off" fluorescent responses. nih.govrsc.orgrsc.org These probes are effective in aqueous media and have been used for bioimaging within living cells. rsc.orgrsc.org
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of certain imidazo[1,2-a]pyridine derivatives make them promising materials for use as emitters or hosts in OLEDs. researchgate.net Their tunable electronic properties allow for the emission of different colors of light.
Dyes and Pigments: The structural versatility of imidazo[1,2-a]pyridines allows for the synthesis of a wide range of colored compounds, making them valuable in the production of dispersed dyes for materials like textiles. bio-conferences.org
Synergistic Approaches in Chemical Biology and Medicinal Chemistry
The true potential of the this compound scaffold will be unlocked through interdisciplinary collaboration, integrating modern synthesis, computational modeling, and biological evaluation. This synergistic workflow allows for a rapid and rational "design-synthesize-test-analyze" cycle.
This integrated approach involves:
Design & Modeling: Using computational tools (DFT, docking, QSAR) to design novel derivatives of this compound predicted to have high affinity and selectivity for a specific biological target. nih.govopenpharmaceuticalsciencesjournal.com The iodine at the C7 position is a key point for diversification.
Synthesis: Employing sustainable and efficient synthetic methodologies to create a focused library of these designed compounds. rsc.orgacs.org
Biological Evaluation: Screening the synthesized compounds against the intended biological target (e.g., a specific kinase or bacterial enzyme) to determine their activity. nih.govrsc.org
Structure-Activity Relationship (SAR) Analysis: Correlating the structural modifications with the observed biological activity to understand which chemical features are critical for potency. nih.govrsc.org This data is then fed back into the computational models to refine the next generation of compounds.
Development of Chemical Tools: This synergy also enables the creation of highly specialized molecules for research. For example, an imidazo[1,2-a]pyridine derivative can be developed into a fluorescent probe for cellular imaging or labeled with a radioisotope to create a Positron Emission Tomography (PET) tracer for in vivo imaging of a specific biological pathway, such as PI3K/mTOR signaling. rsc.org
This iterative process, combining the strengths of multiple scientific disciplines, is essential for translating the promise of the imidazo[1,2-a]pyridine scaffold into tangible therapeutic agents and advanced materials.
Q & A
Basic Research Questions
Q. What are the conventional and innovative synthetic routes for 7-Iodo-5-methoxyimidazo[1,2-a]pyridine?
- Answer : Conventional methods involve coupling reactions (e.g., Pd-catalyzed cross-coupling) and cyclization strategies using iodinated precursors. Microwave-assisted synthesis (e.g., in methanol/water with trifluoroacetic acid) improves yields (66–67%) and reduces reaction times . Innovative approaches include iodine-catalyzed cyclization for regioselective iodination, critical for introducing the 7-iodo substituent . Characterization via H/C NMR and IR spectroscopy is essential to confirm structural integrity (e.g., IR peaks at 1722–1730 cm for carbonyl groups) .
Q. How can researchers validate the purity and structural identity of this compound?
- Answer : Use a combination of analytical techniques:
- Melting point analysis (e.g., 199–207°C for related derivatives) .
- NMR spectroscopy : H NMR signals between δ 7.0–8.5 ppm for aromatic protons and δ 3.8–4.0 ppm for methoxy groups; C NMR for iodinated carbon environments (δ 90–100 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] within ±0.002 Da of calculated values) .
Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives, and how are these identified?
- Answer : These derivatives interact with enzymes (e.g., kinases) and receptors (e.g., GABA) due to their heterocyclic core. Target identification involves:
- In vitro assays : Screen against cancer cell lines (HepG2, MCF-7) with IC values <20 µM indicating high potency .
- Docking studies : Computational modeling using software like AutoDock to predict binding affinities to active sites .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Answer :
- Substituent variation : Modify the methoxy or iodo groups to assess effects on cytotoxicity. For example, replacing iodine with bromine reduces steric hindrance but may lower potency .
- Biological assays : Compare IC values across cell lines (e.g., A375 vs. Vero) to evaluate selectivity. Derivatives with IC <15 µM in cancer cells but >70 µM in normal cells (Vero) are prioritized .
- Statistical analysis : Use ANOVA to confirm significance (p<0.05) in activity differences between analogs .
Q. What experimental strategies resolve contradictions in cytotoxicity data for imidazo[1,2-a]pyridine derivatives across different studies?
- Answer :
- Assay standardization : Ensure consistent cell viability protocols (e.g., MTT vs. ATP-based assays). Discrepancies in IC values (e.g., 10–21 µM in Hep-2 cells) may arise from differing incubation times .
- Control normalization : Include reference compounds (e.g., doxorubicin) to calibrate inter-study variability.
- Meta-analysis : Pool data from multiple studies (e.g., 10a–10m derivatives) to identify trends in substituent effects .
Q. How can computational methods enhance the prediction of biological targets for this compound?
- Answer :
- Molecular docking : Simulate interactions with kinase domains (e.g., EGFR) using PyMOL or Schrödinger Suite. High glide scores (>−8 kcal/mol) suggest strong binding .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett σ constants) with bioactivity to guide synthetic modifications .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <3 for improved solubility) .
Q. What methodologies optimize multi-step synthesis of imidazo[1,2-a]pyridine derivatives with sensitive functional groups?
- Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during iodination to prevent side reactions .
- One-pot reactions : Combine cyclization and coupling steps in microwave conditions (110°C, 1 hour) to improve efficiency (yields >55%) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate products with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
